molecular formula C25H21N3O5S B7468606 ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate

ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate

Cat. No. B7468606
M. Wt: 475.5 g/mol
InChI Key: ROSSQQVHWCMMBN-UHFFFAOYSA-N
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Description

Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. This compound targets the Akt/mTOR pathway, which is responsible for regulating cell growth and proliferation. Additionally, it also inhibits the NF-κB pathway, which is responsible for regulating inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has significant biochemical and physiological effects. It has been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it also reduces the levels of oxidative stress markers, such as MDA and ROS.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate in lab experiments include its potential in cancer research, its ability to inhibit various signaling pathways, and its anti-inflammatory properties. The limitations include its toxicity and the need for further studies to determine its efficacy in treating various diseases.

Future Directions

The future directions for research on Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate include its potential in combination therapy with other anti-cancer drugs, its use in treating other diseases, such as diabetes and neurological disorders, and the development of more efficient synthesis methods to reduce its toxicity. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has shown significant potential in various scientific research applications. Its ability to inhibit various signaling pathways and its anti-inflammatory properties make it a promising compound for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate involves the reaction between 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine and ethyl 2-mercaptoacetate in the presence of a base. The resulting compound is then treated with ethyl chloroformate to obtain the final product.

Scientific Research Applications

Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has been extensively studied for its potential in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has also shown potential in treating inflammation, diabetes, and neurological disorders.

properties

IUPAC Name

ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-2-32-25(31)27-22(29)16-34-24-26-21-11-7-6-10-20(21)23(30)28(24)17-12-14-19(15-13-17)33-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSQQVHWCMMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate

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